3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMWQLFAOHDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of 3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride typically involves multi-step organic synthesis, starting from suitable piperidine and pyrrolidine precursors. The key steps include:
- Formation of the piperidine ring with appropriate functional groups.
- Introduction of the 2-(1-pyrrolidinyl)ethyl side chain.
- Conversion to the dihydrochloride salt form for enhanced stability and solubility.
Reduction of Piperidin-2-one Precursors
One of the foundational steps in synthesizing piperidine derivatives such as 3-[2-(1-pyrrolidinyl)ethyl]piperidine involves the reduction of piperidin-2-one intermediates. For example, (R)-3-aminopiperidin-2-one hydrochloride can be reduced to (R)-3-aminopiperidine dihydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent under controlled temperature conditions.
Key parameters from the reduction step:
| Parameter | Range/Value | Notes |
|---|---|---|
| Reducing agent | Lithium aluminum hydride | 1.5 to 2.0 equivalents (typically 1.6) |
| Solvent | Tetrahydrofuran (THF) | Both reactant and reducing agent dissolved in THF |
| Temperature (initial mixing) | 10°C to 45°C (typically 25-35°C) | Controlled to avoid side reactions |
| Temperature (heating) | 45°C to 70°C (usually 55-65°C) | Facilitates complete reduction |
| Isolation | Filtration | To obtain the dihydrochloride salt |
This method yields high-purity piperidine derivatives suitable for further functionalization.
Esterification and Cyclization Steps
Prior to reduction, the synthesis involves preparing the piperidin-2-one hydrochloride intermediate through esterification and cyclization:
Esterification: (R)-2,5-diaminopentanoic acid hydrochloride reacts with acetyl chloride in methanol at low temperatures (0°C to 15°C), followed by heating to 45°C to 65°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.
Cyclization: The ester undergoes cyclization with sodium methoxide in methanol at sub-zero to 0°C temperatures, followed by acidification with hydrochloric acid in a methyl tert-butyl ether/methanol mixture to yield (R)-3-aminopiperidin-2-one hydrochloride.
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Esterification | Acetyl chloride, methanol | 0°C to 15°C; then 45-65°C | Formation of methyl ester |
| Cyclization | Sodium methoxide, methanol; then HCl in methyl tert-butyl ether/methanol | -10°C to 15°C | Formation of piperidin-2-one salt |
These steps ensure the correct stereochemistry and functionalization of the intermediate.
Formation of the Dihydrochloride Salt
The final step involves converting the free base of 3-[2-(1-pyrrolidinyl)ethyl]piperidine into its dihydrochloride salt by treatment with concentrated hydrochloric acid. This step improves the compound's stability, crystallinity, and solubility, facilitating purification by filtration.
Summary Table of Preparation Methodology
| Step No. | Stage | Reagents/Conditions | Temperature | Outcome/Notes |
|---|---|---|---|---|
| 1 | Esterification | Acetyl chloride, methanol | 0–15°C; then 45–65°C | Formation of methyl 2,5-diaminopentanoate dihydrochloride |
| 2 | Cyclization | Sodium methoxide, methanol; HCl in methyl tert-butyl ether/methanol | -10°C to 15°C | Formation of 3-aminopiperidin-2-one hydrochloride |
| 3 | Reduction | Lithium aluminum hydride in THF | 25–35°C (mixing), 55–65°C (heating) | Reduction to 3-aminopiperidine dihydrochloride |
| 4 | Side chain introduction | Pyrrolidine substitution or reductive amination | Variable | Installation of 2-(1-pyrrolidinyl)ethyl group |
| 5 | Salt formation | Concentrated HCl | Ambient | Formation of dihydrochloride salt, purification by filtration |
Research Findings and Optimization Notes
Equivalents of reagents: Lithium aluminum hydride is optimally used at about 1.6 equivalents for efficient reduction without excess reagent waste.
Temperature control: Maintaining reaction temperatures within specified ranges (e.g., 25–35°C for mixing and 55–65°C for heating) is crucial to maximize yield and minimize side products.
Solvent choice: Tetrahydrofuran is the preferred solvent for reduction steps, while methanol and methyl tert-butyl ether mixtures are used for esterification and cyclization, ensuring solubility and reaction efficiency.
Isolation techniques: Filtration is the primary method for isolating hydrochloride salts, allowing for straightforward purification.
Scale-up feasibility: The methods have been demonstrated at kilogram scales, indicating industrial applicability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl or piperidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Research Applications
1. Medicinal Chemistry
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride is primarily utilized in research settings for its potential applications in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new psychoactive substances or therapeutic agents.
2. Psychoactive Substance Development
Research has indicated that compounds similar to this compound may play roles in the development of psychoactive substances. The unique structural characteristics enable exploration into their effects on neurotransmitter systems and potential therapeutic uses in treating psychiatric disorders .
3. Cancer Therapy
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For example, compounds incorporating piperidine structures have shown promising anticancer activity through mechanisms such as apoptosis induction in tumor cells. The introduction of piperidine rings has been linked to enhanced biological activity and improved pharmacological properties .
4. Alzheimer Disease Therapy
Piperidine derivatives are being investigated for their role in treating Alzheimer’s disease. Compounds that inhibit acetylcholinesterase and butyrylcholinesterase enzymes have been developed, showcasing improved brain exposure due to the incorporation of piperidine moieties. Such modifications enhance the efficacy of existing treatments .
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of 3-[2-(1-Pyrrolidinyl)ethyl]piperidine exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound was shown to induce apoptosis more effectively than standard treatments like bleomycin, indicating its potential as a novel anticancer agent .
Case Study 2: Neuropharmacological Effects
In another investigation, researchers explored the neuropharmacological effects of piperidine derivatives on neurotransmitter systems related to mood regulation. Results indicated that these compounds could modulate serotonin and dopamine pathways, suggesting applications in treating mood disorders .
Mechanism of Action
The compound exerts its effects by acting as an agonist at NMDA receptors. It binds to these receptors and modulates their activity, leading to changes in neurotransmission. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following table summarizes critical structural and physicochemical differences between 3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride and related compounds:
Structural and Functional Differences
- Pyrrolidine vs.
- Salt Forms : Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than dihydrobromide salts (e.g., BD 1008), impacting bioavailability .
- Aromatic vs. Aliphatic Substituents: Phenoxy or chlorophenyl groups (e.g., BD 1008, compound) enhance hydrophobic interactions with receptors, whereas isopentyloxy chains () prioritize membrane permeability .
Pharmacological Implications
- Receptor Binding : BD 1008 and BD 1047 are well-documented sigma receptor antagonists, suggesting that the target compound’s pyrrolidinylethyl-piperidine structure may share similar binding motifs .
- Metabolic Stability : The ethyl linker in this compound may reduce metabolic degradation compared to ester-containing analogs (e.g., compounds in ) .
Physicochemical Properties
Biological Activity
3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride, a compound featuring a piperidine structure with a pyrrolidinyl substituent, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound possesses a piperidine ring, which is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities. The addition of a pyrrolidinyl group enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain pyridine compounds demonstrated minimum inhibitory concentrations (MICs) as low as 56 μg/mL against these pathogens, suggesting that the structural features of this compound may confer similar antimicrobial efficacy .
2. Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological properties. Compounds structurally related to this compound have been investigated for their effects on neurotransmitter systems. For example, studies have shown that piperidine derivatives can inhibit the uptake of monoamines such as dopamine and serotonin, which may contribute to their antidepressant and anxiolytic effects .
3. Antiviral Potential
Given the rising need for antiviral agents, particularly during the COVID-19 pandemic, compounds like this compound are being evaluated for their antiviral properties. Research into similar pyridine compounds has revealed their potential to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
Case Study: Antimicrobial Evaluation
A specific study evaluated the antimicrobial activity of several piperidine derivatives against clinical isolates. The results indicated that derivatives exhibited varying degrees of antibacterial activity, with some achieving MIC values comparable to established antibiotics. This suggests that this compound could be a candidate for further investigation in antimicrobial therapy .
Case Study: Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, derivatives similar to this compound were tested for their impact on serotonin receptors. The findings indicated that these compounds could modulate serotonin receptor activity, providing insights into their potential use in treating mood disorders .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination to form the piperidine-pyrrolidinyl backbone, followed by dihydrochloride salt formation. Key steps include:
- Reaction Optimization : Use anhydrous conditions and inert gas (e.g., nitrogen) to minimize side reactions during alkylation of piperidine derivatives .
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) to isolate intermediates. Final salt formation requires recrystallization from ethanol/water mixtures to achieve >98% purity .
- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (1H/13C) to detect residual solvents or unreacted precursors .
Q. How can researchers ensure accurate quantification of this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Use liquid-liquid extraction (LLE) with dichloromethane at pH 9–10 to isolate the compound from biological matrices. Derivatization with dansyl chloride improves UV detection sensitivity .
- Analytical Techniques :
- HPLC-UV : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 220 nm .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 225 → 98) enhances specificity for trace-level quantification .
Advanced Research Questions
Q. How does structural modification of the pyrrolidinyl or piperidine moieties influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Pyrrolidinyl Substitution : Replace the pyrrolidinyl group with morpholine (as in ) to assess changes in receptor binding affinity. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like sigma-1 receptors .
- Piperidine Modifications : Introduce methyl groups at the 4-position of piperidine (see ) to evaluate steric effects on pharmacokinetics. In vitro assays (e.g., CYP450 inhibition) quantify metabolic stability .
- Data Interpretation : Compare IC50 values across analogs using ANOVA to identify statistically significant trends .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, pH 7.4 PBS buffer) to isolate variables. For example, discrepancies in aqueous solubility may arise from differences in salt hydration states .
- Advanced Characterization :
- Thermogravimetric Analysis (TGA) : Determine dehydration thresholds of the dihydrochloride salt to clarify stability under storage conditions .
- Powder X-Ray Diffraction (PXRD) : Compare crystallinity patterns to identify polymorphic forms affecting solubility .
- Computational Modeling : Use COSMO-RS simulations to predict solubility in solvents like DMSO or ethanol, cross-validated with experimental data .
Notes on Safety and Compliance
- Handling Precautions : Always use PPE (gloves, goggles) due to potential skin/eye irritation. Follow first-aid protocols for inhalation or dermal exposure as per and .
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated in compliance with EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
